Mayzent - 2768181-14-0

Mayzent

Catalog Number: EVT-10894650
CAS Number: 2768181-14-0
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siponimod, also known as Mayzent, by Novartis, is a new drug formulated for the management of Multiple Sclerosis (MS). It was approved by the FDA on March 26, 2019 and by Health Canada on February 20, 2020. This drug is considered a sphingosine-1-phosphate (S1P) receptor modulator and is thought to play a role in suppressing the central nervous system inflammation that is associated with MS. Multiple Sclerosis (MS) is an autoimmune disease of the central nervous system that is chronic and inflammatory, disrupting communication between the brain and other parts of the body. Most patients diagnosed with this illness experience their initial disease symptoms between the age of 20 to 40, often the most productive years of life. Symptoms may include but are not limited to fatigue, gait changes, bowel or bladder dysfunction, abnormal muscle twitching, vision disturbance, and depressing or mood swings. MS is one of the most common causes of neurological disability in young adults and is found to occur more frequently in women than in men.
Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Siponimod is an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
Overview

Mayzent is a pharmaceutical product containing the active substance siponimod, primarily indicated for the treatment of adults with secondary progressive multiple sclerosis (MS) exhibiting active disease. This condition is characterized by relapses or inflammation visible in imaging studies. Siponimod functions by modulating sphingosine-1-phosphate receptors, thereby inhibiting the migration of lymphocytes to the central nervous system, which helps reduce the inflammatory damage associated with MS .

Source and Classification

Siponimod was developed by Novartis Pharmaceuticals and received approval from regulatory authorities, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for its therapeutic use in MS. It is classified as a sphingosine-1-phosphate receptor modulator, which positions it alongside other immunomodulatory therapies for MS .

Synthesis Analysis

The synthesis of siponimod involves several complex chemical reactions, starting from specific precursor compounds. The manufacturing process is designed to yield a stable crystalline form of siponimod, which is critical for its efficacy and safety. Key steps in the synthesis include:

  • Starting Materials: The synthesis begins with carefully selected chemical precursors that undergo multiple reactions to form siponimod.
  • Critical Steps: The process includes critical intermediates that must be controlled to ensure purity and consistency in the final product.
  • Analytical Techniques: Various analytical methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized compound and confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of siponimod can be described as follows:

  • Chemical Formula: C21_{21}H30_{30}N2_{2}O3_{3}P
  • Molecular Weight: Approximately 394.46 g/mol
  • Structural Features: Siponimod contains a phosphonic acid moiety, which is integral to its mechanism of action at the sphingosine-1-phosphate receptors.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography, which provides insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Siponimod undergoes various chemical reactions during its synthesis, including:

  • Condensation Reactions: These reactions form key bonds between different molecular fragments.
  • Hydrolysis: Certain steps involve hydrolysis, which may affect the stability of intermediates.
  • Purification Processes: After synthesis, purification methods such as recrystallization are applied to isolate siponimod from unreacted materials and by-products.

These reactions are crucial for achieving high yields and maintaining the integrity of siponimod as a therapeutic agent .

Mechanism of Action

Siponimod acts primarily through selective modulation of sphingosine-1-phosphate receptors. Its mechanism can be summarized as follows:

  1. Receptor Binding: Siponimod binds to sphingosine-1-phosphate receptors on lymphocytes.
  2. Inhibition of Lymphocyte Egress: This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their availability to migrate into the central nervous system.
  3. Reduction of Inflammation: By limiting lymphocyte infiltration, siponimod decreases inflammatory processes that contribute to neuronal damage in multiple sclerosis.

Clinical studies have demonstrated that siponimod effectively delays disease progression in patients with active secondary progressive MS compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mayzent is available as film-coated tablets.
  • Solubility: Siponimod exhibits limited solubility in water but is soluble in organic solvents.

Chemical Properties

  • Stability: The compound is stable under controlled conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The drug's solubility can be affected by the pH of the dissolution medium, which is relevant for its formulation .
Applications

Mayzent is primarily used in clinical settings for managing secondary progressive multiple sclerosis. Its applications extend beyond symptomatic relief; it aims to modify disease progression by targeting underlying immunological mechanisms. Research continues into its potential uses in other forms of multiple sclerosis and related autoimmune conditions, highlighting its importance in therapeutic strategies against neuroinflammatory diseases .

Properties

CAS Number

2768181-14-0

Product Name

Mayzent

IUPAC Name

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-

InChI Key

KIHYPELVXPAIDH-APTWKGOFSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.